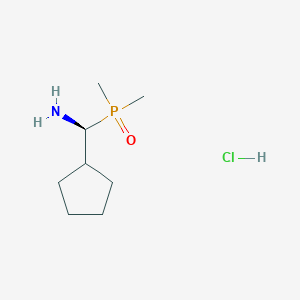

(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2343964-38-3 . It has a molecular weight of 211.67 . The IUPAC name for this compound is (S)-(amino(cyclopentyl)methyl)dimethylphosphine oxide hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18NOP.ClH/c1-11(2,10)8(9)7-5-3-4-6-7;/h7-8H,3-6,9H2,1-2H3;1H/t8-;/m0./s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder and it is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Reaction with Zinc(II) Chloride

The reaction of (dimethylphosphoryl)methanamine with zinc(II) chloride in hydrochloric acid solution results in the formation of the zwitterionic complex dpmaHZnCl3, showcasing its potential in synthesizing zwitterionic complexes with metal ions. This reaction produces structurally unique polymorphs with distinct intermolecular hydrogen bonding schemes, highlighting its utility in the study of crystallography and materials science (Reiss, 2015).

Copper Complex Formation

Equimolar reaction of (dimethylphosphoryl)methanamine with copper(II) chloride dihydrate in concentrated hydrochloric acid forms a new transition metal complex. This illustrates its role in coordination chemistry, enabling the synthesis of complexes with specific geometric configurations and studying their crystal structures and hydrogen bonding patterns (Richert et al., 2014).

Hydrolysis and Degradation Studies

Investigations into the kinetics and mechanisms of hydrolysis of cyclopentolate hydrochloride in alkaline solutions can offer insights into its stability and degradation pathways. Such studies are crucial for understanding the environmental fate and breakdown processes of this compound under various pH conditions (Roy, 1995).

Spectroscopic and Structural Analysis

Synthesis and detailed spectroscopic analysis, along with crystal structure determination, provide a deep understanding of the chemical and physical properties of complexes formed with (dimethylphosphoryl)methanamine. These analyses are fundamental in the development of materials with potential applications in catalysis, optical materials, and as models for studying bonding interactions within complexes (Buhl et al., 2013).

Novel Syntheses and Antitumor Activity

The compound's involvement in the synthesis of novel structures and investigation into their antitumor activities demonstrates its potential as a precursor in medicinal chemistry. Creating dimeric platinum complexes and studying their cytotoxic effects against cancer cells highlight the significance of (dimethylphosphoryl)methanamine derivatives in the development of new anticancer agents (Khokhar et al., 1993).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

(S)-cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOP.ClH/c1-11(2,10)8(9)7-5-3-4-6-7;/h7-8H,3-6,9H2,1-2H3;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNODEWAMCDJDKJ-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C(C1CCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CP(=O)(C)[C@@H](C1CCCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClNOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide](/img/structure/B2531214.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide](/img/structure/B2531218.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2531225.png)

![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/no-structure.png)

![4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2531227.png)

![(Z)-N-(4-Acetamidophenyl)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531228.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2531230.png)

![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2531236.png)